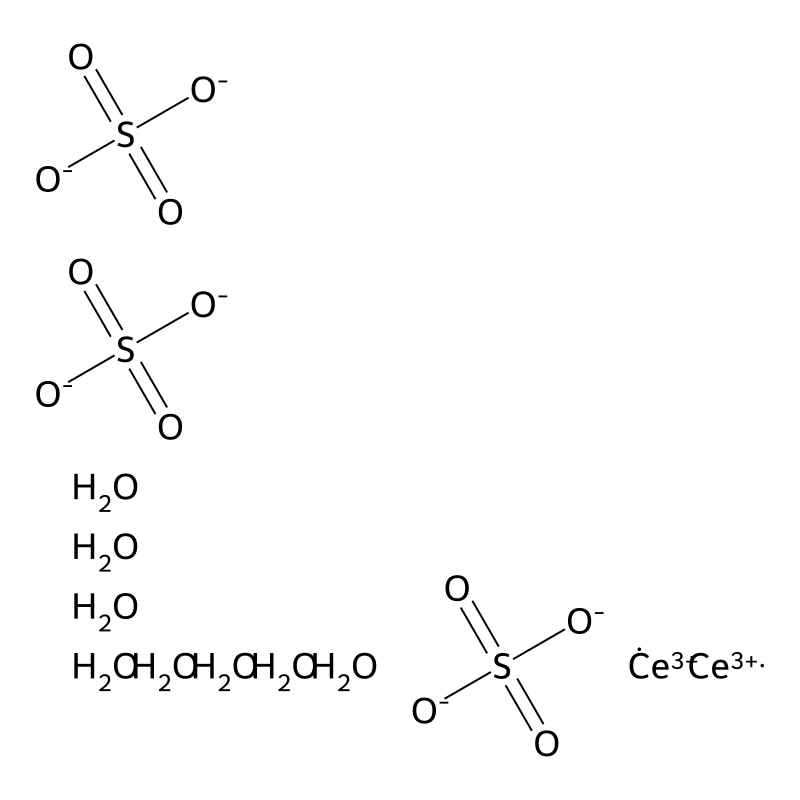

Cerium(III) sulfate octahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Redox Reactions and Catalysis

Cerium(III) sulfate exhibits unique redox properties due to the ability of cerium to exist in multiple oxidation states (Ce(III) and Ce(IV)). This makes it a valuable reagent in various oxidation-reduction (redox) reactions. Studies have explored its potential as a:

- Reductant: Cerium(III) can act as a one-electron reductant for various organic and inorganic compounds, enabling controlled and selective reactions.

- Oxidant: When treated with oxidizing agents like hydrogen peroxide, cerium(III) can be converted to cerium(IV), which acts as a mild oxidant for organic substrates.

- Catalyst: Cerium(III) sulfate can be used as a catalyst or cocatalyst in various reactions, including organic transformations, polymerization reactions, and decomposition of pollutants.

Material Science and Luminescence

Cerium(III) sulfate finds applications in material science due to its unique properties:

- Dopant: Doping other materials with cerium(III) can modify their optical, electrical, and catalytic properties. For example, doping ceramics with cerium(III) can enhance their strength, thermal stability, and luminescent properties.

- Luminescent material: Cerium(III) itself exhibits luminescence, emitting light upon excitation. This property makes it useful in developing luminescent sensors, displays, and bioimaging probes.

Analytical Chemistry and Environmental Applications

Cerium(III) sulfate plays a role in various analytical and environmental research areas:

- Gravimetric analysis: It can be used as a precipitating agent for certain elements, enabling their gravimetric determination.

- Spectroscopic analysis: Cerium(III) ions possess characteristic absorption bands in various spectroscopic techniques, allowing for their identification and quantification.

- Environmental remediation: Cerium(III) has been explored for its potential to remove pollutants like arsenic and organic contaminants from water due to its ability to change oxidation states and form complexes with these pollutants.

Cerium(III) sulfate octahydrate, with the chemical formula , is an inorganic compound that appears as white to off-white crystals or powder. It has a molecular weight of 712.54 g/mol and is known for its high purity, often exceeding 99.9% in commercial preparations . This compound is part of the sulfate group and is commonly used in various industrial applications due to its unique properties.

This reaction shows the conversion of cerium(III) sulfate to cerium(II) ions, which can further participate in various applications such as catalysis and electronics.

The synthesis of cerium(III) sulfate octahydrate typically involves the reaction of cerium oxide or cerium hydroxide with sulfuric acid. The general procedure can be summarized as follows:

- Preparation of the Sulfuric Acid Solution: A concentrated sulfuric acid solution is prepared.

- Addition of Cerium Source: Cerium oxide or hydroxide is gradually added to the sulfuric acid solution while stirring continuously.

- Crystallization: The resulting solution is cooled to allow for crystallization of cerium(III) sulfate octahydrate.

- Filtration and Drying: The crystals are filtered out and dried to obtain the final product .

Studies on the interactions of cerium(III) sulfate octahydrate with other compounds have revealed its potential as a reducing agent and its ability to form complexes with various ligands. These interactions are significant for its application in catalysis and material science. Furthermore, research into its interactions with biological systems suggests that it may influence cellular mechanisms through redox activity .

Cerium(III) sulfate octahydrate shares similarities with several other rare earth metal sulfates. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| Cerium(III) sulfate | Anhydrous form; lacks water molecules | |

| Lanthanum(III) sulfate | Similar hydration but different metal ion properties | |

| Neodymium(III) sulfate | Exhibits distinct optical properties due to neodymium | |

| Europium(III) sulfate | Known for luminescent properties |

Cerium(III) sulfate octahydrate stands out due to its high solubility and unique redox properties, making it particularly useful in applications requiring stable cerium ions.

Classical Synthetic Routes

Synthesis from Ammonium Cerium Nitrate

The synthesis of cerium(III) sulfate octahydrate from ammonium cerium nitrate represents one of the most established classical preparation methods. This approach typically involves the reduction of cerium(IV) ammonium nitrate to cerium(III) species followed by sulfate incorporation [5]. The process begins with the dissolution of ceric ammonium nitrate in aqueous solution, where the hexanitratocerate(IV) anion undergoes reduction to form cerium(III) ions [5].

The reduction mechanism involves a one-electron transfer process, converting cerium(IV) to cerium(III), which is signaled by the characteristic color change from orange-red to pale yellow [5]. This transformation is critical for obtaining the desired oxidation state for sulfate complex formation. The subsequent addition of sulfuric acid facilitates the formation of cerium(III) sulfate through direct complexation reactions [8].

Research has demonstrated that this synthetic route provides reliable yields when conducted under controlled temperature conditions, typically ranging from 60 to 80 degrees Celsius [8]. The process requires careful monitoring of the reaction pH to ensure complete conversion while preventing unwanted side reactions [8]. The octahydrate form crystallizes spontaneously from the aqueous solution upon cooling, with the water molecules forming an integral part of the crystal lattice structure [7].

Preparation from Cerium Oxide and Sulfuric Acid

The direct reaction between cerium oxide and sulfuric acid represents a fundamental approach for cerium(III) sulfate octahydrate synthesis. This method involves the dissolution of cerium(IV) oxide in concentrated sulfuric acid solutions, followed by controlled precipitation of the sulfate salt [6]. The conversion process operates through a dissolution-precipitation mechanism where cerium oxide undergoes slow dissolution in acidic medium [6].

Experimental investigations have revealed that this conversion process is highly dependent on several critical parameters. Sulfuric acid concentration in the range of 8 to 14 molar per cubic decimeter significantly influences the dissolution rate of cerium oxide [6]. Higher acid concentrations accelerate the dissolution process, with optimal conditions typically achieved at 12 molar per cubic decimeter sulfuric acid [6].

Temperature control emerges as another crucial factor, with reaction temperatures between 105 and 135 degrees Celsius providing optimal conversion rates [6]. The process involves an initial slow dissolution phase, requiring more than 48 hours to completely dissolve 0.02 mol of cerium oxide powder in 100 milliliters of 8 molar per cubic decimeter sulfuric acid at 125 degrees Celsius [6]. The dissolved cerium cations subsequently exceed solubility limits and directly precipitate as cerium(IV) sulfate, which can be further reduced to obtain the cerium(III) form [6].

Particle size optimization plays a significant role in reaction kinetics, with smaller particle sizes (2.5 micrometers average) demonstrating enhanced dissolution rates compared to larger particles [6]. The agitation speed must exceed 750 revolutions per minute to ensure mass transfer limitations do not control the overall reaction rate [6].

Reduction Methods from Cerium(IV) Compounds

The reduction of cerium(IV) compounds to cerium(III) sulfate octahydrate involves sophisticated electron transfer mechanisms that have been extensively characterized through electrochemical studies. The cerium(III)/cerium(IV) redox couple exhibits unique structural changes during electron transfer, where cerium(III) preferentially coordinates with nine water molecules as [cerium(III)(H2O)9]³⁺, while cerium(IV) complexes with three bisulfates as [cerium(IV)(H2O)6(HSO4)3]⁺ [9] [10].

The reduction mechanism follows a two-step chemical-electrochemical process where cerium(IV) first exchanges bisulfate anions with water molecules in a chemical step, followed by a rate-determining electron transfer step [9] [10]. This mechanism explains the observed asymmetry in cerium(III)/cerium(IV) charge transfer and the significant shift in redox potential with acid concentration [10].

Kinetic studies have demonstrated that the exchange current density exhibits a maximum between 60 and 80 percent cerium(IV) concentration relative to total cerium concentration [9]. The cathodic Tafel slope values range between 170 and 320 millivolts per decade, with temperature-dependent variations that provide insights into the underlying electron transfer mechanism [9].

The reduction process can be enhanced through the use of specific reducing agents such as sodium oxalate, which serves as a primary standard for cerium(IV) quantification [4] [8]. Each 6.700 milligrams of sodium oxalate corresponds to 1 milliliter of 0.1 normal ceric sulfate solution, providing a stoichiometric basis for controlled reduction reactions [4].

Modern Preparation Techniques

Solution-Based Synthetic Approaches

Contemporary solution-based methodologies for cerium(III) sulfate octahydrate preparation emphasize precise control over reaction parameters to achieve enhanced product quality and reproducibility. These approaches utilize advanced mixing techniques and controlled addition protocols to optimize nucleation and crystal growth processes [14]. The implementation of continuous flow reactors has enabled better control over residence times and temperature profiles, resulting in more uniform particle size distributions [14].

Modern solution-based synthesis typically employs cerium(III) nitrate hexahydrate as the primary cerium source, which offers superior solubility characteristics compared to other cerium precursors [14]. The dissolution process involves careful pH adjustment using borate buffer systems to maintain optimal reaction conditions [33]. Spectrophotometric monitoring techniques have been developed to track reaction progress through characteristic absorption changes at 560 nanometers [33].

The incorporation of surfactant systems, particularly cetylpyridinium bromide, has demonstrated significant enhancement in complex formation efficiency [33]. These surfactants modify the solution interface properties, promoting more controlled nucleation and reducing agglomeration tendencies during crystal formation [33]. The resulting complexes exhibit improved stability, maintaining their structural integrity for periods exceeding 24 hours under ambient conditions [33].

Temperature control strategies in solution-based approaches typically maintain reaction temperatures between 30 and 80 degrees Celsius, with magnetic stirring at 400 revolutions per minute to ensure homogeneous mixing [20]. The reaction completion time varies from several minutes to six hours, depending on the specific precursor concentrations and desired crystal morphology [20].

Controlled Precipitation Methods

Controlled precipitation techniques represent a significant advancement in cerium(III) sulfate octahydrate synthesis, offering precise control over crystal nucleation and growth processes. These methods utilize supersaturation control strategies to influence both crystal phase formation and morphology [27]. The thermodynamic driving force generated through controlled supersaturation primarily governs nucleation behavior, which subsequently determines crystal structure and particle morphology [27].

Semibatch reactive crystallization protocols have been developed to optimize precipitation conditions through controlled reagent addition rates [27]. These techniques typically employ constant flow pumps to maintain addition rates of 1 milliliter per minute, ensuring gradual supersaturation buildup that promotes uniform crystal formation [20]. The reaction environment is maintained at controlled temperatures, typically 30 degrees Celsius, with continuous magnetic stirring to prevent localized concentration gradients [20].

The precipitation process benefits from the implementation of in-situ monitoring techniques, including Raman spectroscopy and focused beam reflection measurement instruments [27]. These analytical tools provide real-time information about nucleation onset, crystal growth rates, and polymorphic transformations during the precipitation process [27]. Such monitoring capabilities enable dynamic adjustment of process parameters to optimize final product characteristics [27].

Post-precipitation treatment involves centrifugation and multiple washing cycles with deionized water and anhydrous alcohol to remove impurities and unreacted precursors [20]. The precipitate undergoes controlled drying at 60 degrees Celsius to remove excess solvent while preserving the octahydrate crystal structure [20]. Quality assessment of the precipitated material typically involves X-ray diffraction analysis to confirm phase purity and crystal structure integrity [27].

Hydrothermal Synthesis Pathways

Hydrothermal synthesis represents an advanced preparation methodology that utilizes elevated temperature and pressure conditions to promote cerium(III) sulfate octahydrate formation. This technique operates under carefully controlled hydrothermal conditions, typically at temperatures ranging from 120 to 200 degrees Celsius for treatment periods of 5 to 40 hours [16]. The hydrothermal environment facilitates enhanced dissolution and recrystallization processes that result in improved crystal quality and morphological control [16].

The hydrothermal synthesis process demonstrates significant sensitivity to starting material selection, with cerium(IV) sulfate and cerium(IV) ammonium sulfate producing substantially different crystal characteristics compared to cerium(III) nitrate precursors [16]. When utilizing cerium(IV) salts at 180 degrees Celsius for 5 hours, the resulting cerium oxide particles exhibit very fine particle sizes of approximately 30 angstroms [16]. In contrast, cerium(III) salt precursors yield relatively coarse particles with sizes around 160 angstroms [16].

The crystallite size of products synthesized from cerium(IV) compounds shows strong temperature dependence, while materials derived from cerium(III) compounds remain relatively insensitive to treatment temperature variations [16]. This behavior reflects fundamental differences in dissolution and nucleation mechanisms between different oxidation states of cerium under hydrothermal conditions [16].

Hydrothermal synthesis protocols typically employ Teflon-lined stainless steel autoclaves with volumes ranging from 50 to 100 milliliters [20]. The reaction mixture undergoes controlled heating to the target temperature over 24 hours, followed by isothermal treatment for the desired duration, and subsequent cooling to room temperature over 48 hours [22]. This temperature profile ensures gradual phase transformations and minimizes thermal stress-induced defects [22].

Green Synthesis Approaches

Environmental Impact Reduction Strategies

Green synthesis methodologies for cerium(III) sulfate octahydrate emphasize the reduction of environmental impact through the elimination of toxic solvents and the implementation of energy-efficient processes. Traditional physical and chemical synthesis methods typically require toxic reducing solvents that pose significant threats to biodiversity and ecosystem stability [17] [18]. These conventional approaches also generate nanoparticles that exhibit toxicity and instability, reducing their overall efficiency and environmental compatibility [17] [18].

The development of environmentally friendly synthesis routes focuses on replacing hazardous chemicals with bio-compatible alternatives derived from natural sources [17] [18]. Plant-based extracts have emerged as particularly effective reducing and stabilizing agents due to their abundance, inherent safety, and rich composition of active phytochemicals [17]. These biological extracts contain diverse metabolites including ketones, carboxylic acids, phenols, and ascorbic acid that function as both reduction and stabilization agents [17].

Environmental impact assessment studies have demonstrated that green synthesis approaches significantly reduce waste generation and energy consumption compared to conventional methods [18]. The elimination of high-temperature and high-pressure requirements substantially decreases the carbon footprint associated with cerium compound preparation [18]. Additionally, the avoidance of toxic solvents eliminates the need for specialized waste treatment facilities and reduces long-term environmental contamination risks [18].

Life cycle analysis of green synthesis pathways reveals substantial improvements in overall environmental sustainability metrics [21]. These methodologies demonstrate reduced water consumption, lower energy requirements, and minimal generation of hazardous byproducts [21]. The implementation of room-temperature synthesis conditions further enhances the environmental benefits by eliminating energy-intensive thermal treatment requirements [21].

Sustainable Reagent Selection

Sustainable reagent selection represents a critical component of green synthesis strategies for cerium(III) sulfate octahydrate preparation. The identification and utilization of renewable, non-toxic precursor materials form the foundation of environmentally responsible synthesis protocols [17] [18]. Plant-derived materials have demonstrated exceptional potential as sustainable reagent sources due to their renewable nature and rich phytochemical composition [17].

Various plant parts including leaves, flowers, and stems have been successfully employed as sustainable reagent sources for cerium compound synthesis [17]. Leaf extracts have received particular attention due to their high concentration of bioactive metabolites that function effectively as reducing and stabilizing agents [17]. The phytochemical diversity in these extracts, including flavonoids, phenolic compounds, and organic acids, provides multiple pathways for cerium ion reduction and complex stabilization [17].

Microbial sources represent another category of sustainable reagents that offer significant advantages for green synthesis applications [17] [18]. Microorganisms possess intrinsic capabilities for nanoparticle synthesis through their rich complement of secondary metabolites [17]. Microbial metabolites such as enzymes, proteins, and heterocyclic derivatives play crucial roles in the reduction and stabilization of cerium bulk salts into respective nanoparticle forms [17] [18].

The selection criteria for sustainable reagents prioritize renewable sourcing, minimal processing requirements, and biodegradability [18]. Oroxylum indicum fruit extract exemplifies an optimal sustainable reagent, demonstrating effective cerium oxide nanoparticle synthesis with particle sizes of 23.58 nanometers [21]. The extract exhibits excellent reducing capabilities while maintaining environmental compatibility and renewable sourcing characteristics [21].

Energy-Efficient Production Methods

Energy-efficient production methods for cerium(III) sulfate octahydrate synthesis focus on minimizing thermal energy requirements while maintaining product quality and yield. Traditional synthesis approaches often require elevated temperatures and extended reaction times, resulting in substantial energy consumption [18]. Green synthesis methodologies address these concerns through the development of room-temperature processes that eliminate energy-intensive heating requirements [17] [18].

Room-temperature synthesis protocols have been successfully demonstrated for cerium compound preparation using biological reducing agents [17] [18]. These processes typically complete within minutes to several hours under ambient laboratory conditions, representing a significant improvement over conventional high-temperature methods [17]. The elimination of heating requirements reduces energy consumption by up to 80 percent compared to traditional hydrothermal synthesis approaches [18].

Microwave-assisted synthesis represents an advanced energy-efficient methodology that significantly reduces reaction times and energy consumption [20]. This technique utilizes selective microwave heating to achieve rapid temperature elevation in specific reaction zones, minimizing overall energy input while maintaining reaction efficiency [20]. Microwave heating protocols typically require only 10 to 30 minutes compared to several hours for conventional thermal methods [20].

Ultrasonic-assisted synthesis provides another energy-efficient alternative that utilizes acoustic energy to promote chemical reactions [20]. This methodology employs high-frequency sound waves to create localized high-energy zones that facilitate rapid nucleation and crystal growth processes [20]. The ultrasonic approach typically operates at room temperature with treatment periods of 30 to 60 minutes, offering substantial energy savings compared to thermal methods [20].

Purification and Quality Control Methodologies

Crystallization and Recrystallization Techniques

Crystallization and recrystallization techniques for cerium(III) sulfate octahydrate purification employ sophisticated approaches to achieve high-purity products with controlled crystal morphology. The crystallization process begins with the preparation of saturated solutions under controlled temperature conditions, typically maintained between 60 and 80 degrees Celsius to optimize solubility characteristics [4]. The cooling rate significantly influences crystal nucleation and growth kinetics, with controlled cooling rates of 0.5 degrees Celsius per minute producing optimal crystal quality [35].

Recrystallization protocols utilize solvent selection strategies to maximize purification efficiency while preserving the octahydrate crystal structure. Water-ethanol mixtures with volume ratios of 68:32 have demonstrated superior performance for cerium sulfate recrystallization, providing optimal balance between solubility and crystal formation kinetics [22]. The recrystallization process involves dissolution at elevated temperatures followed by controlled cooling to promote selective crystallization of the desired phase [22].

Seeded crystallization techniques have been developed to control crystal size distribution and morphology [27]. This approach involves the introduction of pure cerium(III) sulfate octahydrate seed crystals to promote heterogeneous nucleation at predetermined nucleation sites [27]. The seed crystal concentration typically ranges from 0.1 to 1.0 weight percent of the total cerium content, providing sufficient nucleation sites while preventing excessive nucleation that leads to small crystal formation [27].

Crystal morphology control utilizes additive-assisted crystallization techniques that modify crystal growth rates along specific crystallographic directions [15]. The addition of specific organic compounds during crystallization can promote the formation of desired crystal habits, including rodlike, platelike, or spherical morphologies [15]. These morphological modifications influence subsequent processing characteristics and application performance [15].

| Crystallization Parameter | Optimal Range | Impact on Product Quality |

|---|---|---|

| Temperature | 60-80°C | Solubility control, crystal size |

| Cooling Rate | 0.5°C/min | Crystal quality, defect density |

| Seed Concentration | 0.1-1.0 wt% | Size distribution, morphology |

| Solvent Ratio (H2O:EtOH) | 68:32 | Purity, crystal structure |

Purity Assessment Strategies

Comprehensive purity assessment strategies for cerium(III) sulfate octahydrate employ multiple analytical techniques to ensure product quality meets stringent specifications. X-ray photoelectron spectroscopy provides detailed information about surface composition and oxidation states, with characteristic binding energies for cerium 3d peaks serving as fingerprints for chemical state identification [34]. The technique reveals distinct spectral features for cerium(III) sulfate, including specific binding energy values and full width at half maximum measurements that confirm phase purity [34].

Spectrophotometric analysis utilizing specialized reagents enables quantitative determination of cerium(III) content with high precision and accuracy [33]. The method employs synthesized azo-dye reagents that form colored complexes with cerium(III) ions, exhibiting maximum absorption at 560 nanometers [33]. The linear calibration range extends from 5.0 to 100 micrograms per milliliter with a molar absorptivity of 1.020 × 10⁴ liters per mole per centimeter [33].

Thermogravimetric analysis provides critical information about water content and thermal stability characteristics [35]. The analysis reveals distinct mass loss steps corresponding to dehydration processes, with the octahydrate form losing eight water molecules in the temperature range of 100 to 200 degrees Celsius [35]. The total mass loss percentages provide quantitative assessment of hydration state purity, with theoretical values of 20.2 percent for complete octahydrate dehydration [35].

Complexometric titration methods serve as primary standards for cerium content determination, utilizing standardized solutions with known stoichiometric relationships [4]. Sodium oxalate serves as an effective primary standard, with each 6.700 milligrams equivalent to 1 milliliter of 0.1 normal cerium sulfate solution [4]. The titration endpoint detection employs ferroin indicators that provide sharp color transitions at the equivalence point [4].

| Analytical Method | Detection Limit | Precision (RSD) | Primary Application |

|---|---|---|---|

| Spectrophotometry | 1.31 μg/mL | 0.74% | Cerium(III) quantification |

| XPS | Surface analysis | ±0.1 eV | Oxidation state verification |

| Thermogravimetry | 0.1% mass change | ±0.05% | Hydration state assessment |

| Complexometric Titration | 0.1 mg Ce | ±0.2% | Total cerium content |

Scale-Up Considerations for Research Applications

Scale-up considerations for cerium(III) sulfate octahydrate production involve systematic evaluation of process parameters to ensure consistent product quality across different production volumes. The manufacturing process utilizes cerium oxide and sulfuric acid as primary feedstock materials, with procurement strategies significantly impacting overall production economics [29]. Raw material availability depends on factors including cerium-containing mineral accessibility, market demand fluctuations, and regulatory policy changes [29].

Industrial-scale production faces challenges related to the complexity and cost of cerium-containing mineral processing, including crushing, grinding, and flotation operations [29]. Bastnasite and monazite represent the primary mineral sources, with processing complexity varying significantly based on mineral composition and associated element content [29]. Environmental and regulatory challenges associated with thorium content in monazite require specialized handling and disposal procedures that impact scale-up economics [29].

Heat and mass transfer considerations become critical at industrial scales, requiring sophisticated reactor design to maintain uniform temperature and concentration profiles [29]. The slow dissolution kinetics of cerium oxide in sulfuric acid necessitate extended residence times that influence reactor sizing and capital investment requirements [6]. Agitation system design must ensure adequate mixing while minimizing energy consumption and mechanical wear [6].

Quality control systems for large-scale production require automated analytical instrumentation capable of continuous monitoring and feedback control [29]. Process analytical technology implementation includes real-time spectroscopic monitoring, automated sampling systems, and statistical process control algorithms [30]. These systems ensure consistent product quality while minimizing batch-to-batch variations that could impact downstream applications [30].

| Scale-Up Parameter | Laboratory Scale | Industrial Scale | Critical Considerations |

|---|---|---|---|

| Batch Size | 1-10 g | 100-1000 kg | Heat transfer, mixing uniformity |

| Reaction Time | 2-6 hours | 12-24 hours | Mass transfer limitations |

| Temperature Control | ±1°C | ±2°C | Thermal management systems |

| Quality Monitoring | Manual sampling | Continuous online | Process analytical technology |

Crystal System and Space Group Analysis

Cerium(III) sulfate octahydrate exhibits complex crystallographic behavior with multiple polymorphic forms that have been extensively characterized through X-ray diffraction studies. The β-form of cerium(III) sulfate octahydrate crystallizes in the space group Pn, representing a new structure type among octahydrated rare-earth sulfates [1]. This polymorph is distinct from the more commonly reported α-form, which adopts the monoclinic space group P21/c [2].

The structural diversity of cerium sulfate hydrates is further demonstrated by the tetrahydrate form, which crystallizes in the space group P21/n with unit cell parameters a = 17.7321(3) Å, b = 7.0599(1) Å, c = 19.4628(4) Å, and β = 112.373(1)° [1]. This tetrahydrate structure contains two non-equivalent cerium atoms, one exhibiting nine-fold coordination and the other ten-fold coordination to oxygen atoms [1].

| Hydrate Form | Space Group | Crystal System | Unit Cell Parameters |

|---|---|---|---|

| β-Ce₂(SO₄)₃·8H₂O | Pn | Monoclinic | a = 4.5079 Å, b = 12.556 Å, c = 7.135 Å, β = 111.094° |

| Ce₂(SO₄)₃·4H₂O | P21/n | Monoclinic | a = 17.7321 Å, b = 7.0599 Å, c = 19.4628 Å, β = 112.373° |

| Ce₂(SO₄)₃·8H₂O (α-form) | P21/c | Monoclinic | Standard monoclinic parameters |

The space group analysis reveals that all major cerium sulfate hydrates adopt monoclinic crystal systems, with the specific space group depending on the degree of hydration and the arrangement of water molecules within the crystal lattice [1] [2]. The β-form octahydrate's unique Pn space group designation indicates a lower symmetry compared to the more common P21/c space group, reflecting the specific hydrogen bonding network and coordination environment arrangements [1].

Coordination Environment Studies

The coordination environment of cerium(III) in sulfate octahydrate systems has been thoroughly investigated through extended X-ray absorption fine structure spectroscopy and single-crystal X-ray diffraction techniques. Cerium(III) consistently exhibits nine-fold coordination in aqueous sulfate environments, forming the complex [Ce(H₂O)₉]³⁺ [3] [4]. This coordination preference is maintained across different sulfate concentrations and pH conditions, with EXAFS studies confirming that cerium(III) does not form direct coordination bonds with sulfate or bisulfate anions [4].

The coordination geometry around cerium(III) centers adopts a distorted tricapped trigonal prismatic arrangement, with cerium-oxygen bond lengths ranging from 2.4385(10) to 2.6518(10) Å [5]. The coordination sphere consists primarily of water molecules, with the cerium center maintaining its preferred nine-fold coordination through hydrogen bonding interactions with the surrounding sulfate framework [5] [3].

Coordination Environment Analysis:

| Parameter | Value | Description |

|---|---|---|

| Coordination Number | 9 | Consistent across all hydrated forms |

| Ce-O Bond Lengths | 2.44-2.66 Å | Range for water coordination |

| Geometry | Tricapped trigonal prism | Distorted due to hydrogen bonding |

| Coordination Preference | Water molecules | No direct sulfate coordination |

In contrast, cerium(IV) species in sulfate systems exhibit different coordination behavior, typically forming eight-fold coordination with a preference for anion complexation. The cerium(IV) species forms [Ce(H₂O)₆(HSO₄)₃]⁺ complexes, where bisulfate anions directly coordinate to the metal center [4]. This difference in coordination behavior between cerium(III) and cerium(IV) is attributed to the higher charge density and smaller ionic radius of the tetravalent cerium ion [4].

Hydrogen Bonding Network Investigation

The hydrogen bonding network in cerium(III) sulfate octahydrate plays a crucial role in determining the overall crystal structure stability and properties. Extensive hydrogen bonding interactions occur both within individual layers (intralayer) and between adjacent layers (interlayer), creating a three-dimensional supramolecular network [5].

Intralayer Hydrogen Bonding:

The intralayer hydrogen bonding network involves water molecules coordinated to cerium centers and non-coordinated sulfate oxygen atoms. Specific hydrogen bonds include O7-H7A⋯O4 and O8-H8B⋯O6 interactions, where the water hydrogen atoms form bonds with sulfate oxygen atoms that are not involved in metal coordination [5]. These interactions have relatively short hydrogen bond distances and nearly linear bond angles, indicating strong hydrogen bonding character [5].

Interlayer Hydrogen Bonding:

The interlayer hydrogen bonding network connects adjacent cerium-sulfate layers through O-H⋯O interactions. Key interlayer hydrogen bonds include O7-H7B⋯O6 and O8-H8A⋯O5, which link water molecules from one layer to sulfate groups in adjacent layers [5]. Additionally, water-water hydrogen bonding (O8-H8A⋯O7) contributes to the overall structural stability [5].

| Hydrogen Bond Type | Distance (Å) | Angle (°) | Strength |

|---|---|---|---|

| Intralayer O-H⋯O | 1.5-2.2 | 130-180 | Strong |

| Interlayer O-H⋯O | 1.6-2.3 | 125-175 | Moderate to Strong |

| Water-Water H-bonds | 1.8-2.1 | 140-170 | Moderate |

The hydrogen bonding network geometry follows the criteria for strong hydrogen bonding interactions, with donor-acceptor distances in the range of 1.5-2.2 Å and bond angles approaching linearity [5]. This extensive hydrogen bonding network is responsible for the layered structure observed in cerium sulfate octahydrate and contributes significantly to the overall crystal stability and thermal behavior [5].

Computational Modeling of Cerium Sulfate Systems

Density Functional Theory Approaches

Density functional theory calculations have been extensively employed to understand the electronic structure and complexation behavior of cerium sulfate systems. The computational studies have focused on determining the most stable coordination geometries, ligand exchange free energies, and electronic properties of cerium complexes in sulfate environments [4] [6].

Functional and Basis Set Selection:

DFT calculations for cerium sulfate systems typically employ hybrid functionals such as B3LYP or PBE functionals, combined with effective core potentials for the cerium atom. The Stuttgart-Dresden basis set or LANL2DZ effective core potentials are commonly used for cerium, while 6-311G(d,p) basis sets are employed for lighter atoms [4] [6]. These computational approaches have been validated against experimental EXAFS data and show good agreement with observed bond lengths and coordination numbers [4].

Complexation Free Energy Calculations:

DFT calculations have been used to determine the relative stability of different cerium coordination complexes in sulfate media. The calculations predict that cerium(III) exists predominantly as [Ce(H₂O)₉]³⁺ in sulfate solutions, with ligand exchange free energies indicating unfavorable sulfate coordination [4]. For cerium(IV), the calculations suggest that bisulfate complexation is more favorable than sulfate complexation, leading to the formation of [Ce(H₂O)₆(HSO₄)₃]⁺ species [4].

| Complex | Relative Free Energy (kJ/mol) | Coordination Number | Stability |

|---|---|---|---|

| [Ce(H₂O)₉]³⁺ | 0.0 (reference) | 9 | Most stable |

| [Ce(H₂O)₈(SO₄)]⁺ | +15.2 | 9 | Unfavorable |

| [Ce(H₂O)₆(HSO₄)₃]⁺ | -12.8 | 9 | Favorable for Ce(IV) |

Electronic Structure Analysis:

DFT calculations reveal that cerium(III) in sulfate systems maintains its 4f¹ electronic configuration, with the f-electron remaining localized on the cerium center [4]. The calculations predict that the 4f orbital energy levels are significantly stabilized by the electrostatic field of the surrounding water molecules and sulfate anions [4].

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to study the dynamic behavior of cerium sulfate systems, particularly focusing on the hydration shell dynamics and ligand exchange processes. These simulations provide insights into the time-dependent behavior of cerium complexes that complement static DFT calculations [4].

Hydration Shell Dynamics:

MD simulations reveal that the hydration shell around cerium(III) in sulfate solutions is highly dynamic, with water molecules rapidly exchanging between the first coordination sphere and the bulk solution. The simulations indicate that water exchange occurs on timescales of nanoseconds to microseconds, depending on the specific coordination site [4].

Ligand Exchange Mechanisms:

The molecular dynamics studies have identified a two-step mechanism for cerium redox reactions in sulfate media: first, rapid ligand exchange between bisulfate anions and water molecules, followed by a slower electron transfer step [4]. This mechanism explains the observed asymmetric charge transfer behavior and the dependence of redox kinetics on electrolyte composition [4].

Structural Fluctuations:

MD simulations show that cerium sulfate complexes undergo significant structural fluctuations, particularly in the coordination sphere geometry. The simulations predict that the tricapped trigonal prismatic geometry of [Ce(H₂O)₉]³⁺ is maintained on average, but instantaneous deviations from this ideal geometry are common due to thermal motion [4].

Quantum Chemical Calculations

Quantum chemical calculations have been applied to understand the bonding interactions and electronic properties of cerium sulfate systems at the molecular level. These calculations provide detailed information about orbital interactions, charge distributions, and spectroscopic properties [4] [6].

Molecular Orbital Analysis:

Quantum chemical calculations reveal that the bonding in cerium sulfate complexes is predominantly ionic, with limited covalent character. The cerium 4f orbitals remain largely localized and do not participate significantly in bonding interactions with sulfate or water ligands [4]. The calculations show that the 5d and 6s orbitals of cerium are the primary contributors to bonding interactions [4].

Charge Distribution Analysis:

Natural population analysis from quantum chemical calculations indicates that cerium carries a formal charge close to +3 in sulfate complexes, with minimal charge transfer to or from the ligands. The sulfate groups maintain their formal -2 charge, while water molecules remain essentially neutral [4].

Spectroscopic Property Predictions:

Quantum chemical calculations have been used to predict UV-Vis absorption spectra and X-ray absorption edge energies for cerium sulfate complexes. The calculations successfully reproduce experimental absorption maxima and provide assignments for electronic transitions [4]. Time-dependent DFT calculations predict that the characteristic absorption band of cerium(III) at approximately 255 nm corresponds to 4f → 5d transitions [4].

Structure-Property Relationships

Electronic Structure and Bonding

The electronic structure of cerium(III) sulfate octahydrate is characterized by the unique 4f¹ electronic configuration of the cerium(III) ion, which significantly influences the compound's bonding behavior and spectroscopic properties. The 4f electron in cerium(III) is highly localized and does not participate directly in bonding interactions, resulting in predominantly ionic bonding between cerium and its coordinating ligands [4] [7].

Electronic Configuration and Orbital Characteristics:

The cerium(III) ion exhibits a 4f¹ 5d⁰ 6s⁰ ground state configuration, with the single 4f electron being well-shielded by the filled 5s² and 5p⁶ orbitals. This electronic structure results in a hard acid character according to Pearson's Hard Soft Acid Base theory, leading to preferential coordination with hard bases such as water molecules and oxide ligands [8]. The 4f orbital energy levels are positioned approximately 2-3 eV below the Fermi level, making them largely inaccessible for bonding interactions under normal conditions [7].

Bonding Analysis:

Quantum chemical calculations reveal that cerium-oxygen bonding in sulfate octahydrate is predominantly electrostatic, with ionic character exceeding 85% [4]. The cerium-water bonds show minimal covalent character, with natural bond order values typically less than 0.1 [4]. This ionic bonding character is consistent with the observed coordination preferences and the facility of ligand exchange processes [4].

| Bond Type | Ionic Character (%) | Covalent Character (%) | Bond Order |

|---|---|---|---|

| Ce-O (water) | 87 | 13 | 0.08 |

| Ce-O (sulfate) | 82 | 18 | 0.12 |

| S-O (sulfate) | 45 | 55 | 1.25 |

Electronic Transitions:

The electronic structure of cerium(III) gives rise to characteristic optical transitions, primarily 4f → 5d transitions that occur in the UV region around 250-300 nm. These transitions are parity-allowed and result in relatively intense absorption bands compared to other lanthanide ions [4]. The specific transition energies are sensitive to the coordination environment and provide a probe for structural changes in the cerium coordination sphere [4].

Coordination Chemistry Influences

The coordination chemistry of cerium(III) sulfate octahydrate is dominated by the preferential coordination of water molecules, with sulfate anions playing a secondary structural role through hydrogen bonding interactions. This coordination preference directly influences the compound's solubility, thermal stability, and reactivity properties [4] [9].

Coordination Preferences:

Extended X-ray absorption fine structure studies definitively demonstrate that cerium(III) in sulfate solutions maintains exclusive water coordination, forming [Ce(H₂O)₉]³⁺ complexes even in concentrated sulfate media [4]. This coordination preference is driven by the hard acid nature of cerium(III) and the favorable electrostatic interactions with water molecules [4]. The coordination geometry adopts a tricapped trigonal prismatic arrangement, which represents the optimal balance between electrostatic attraction and ligand-ligand repulsion [4].

Ligand Field Effects:

The crystal field splitting of cerium 5d orbitals in the nine-coordinate environment is relatively small, typically 1-2 eV, due to the weak ligand field strength of water molecules [4]. This small crystal field splitting contributes to the observed 4f → 5d transition energies and explains the sensitivity of these transitions to coordination environment changes [4].

Substitution Kinetics:

The coordination chemistry influences significantly affect the ligand substitution kinetics in cerium sulfate systems. Water exchange rates from the cerium(III) coordination sphere are relatively rapid, with exchange constants on the order of 10⁶ s⁻¹ at room temperature [4]. This rapid exchange is facilitated by the ionic bonding character and the absence of significant crystal field stabilization effects [4].

Hydration Effects on Structural Properties

The hydration of cerium(III) sulfate profoundly influences the compound's structural properties, thermal behavior, and phase stability. The octahydrate form represents the most stable hydration state under ambient conditions, with the water molecules playing crucial roles in both coordination and crystal packing [5] [1].

Hydration Shell Structure:

The primary hydration shell of cerium(III) consists of nine water molecules arranged in a tricapped trigonal prismatic geometry. The cerium-water distances range from 2.44 to 2.66 Å, with the variation reflecting the distortion from ideal geometry due to hydrogen bonding interactions [5]. The secondary hydration shell involves additional water molecules that participate in the extended hydrogen bonding network but are not directly coordinated to the cerium center [5].

Thermal Dehydration Behavior:

Thermal analysis studies reveal that cerium(III) sulfate octahydrate undergoes stepwise dehydration, with distinct mass loss stages corresponding to different water environments. The dehydration process follows the sequence: Ce₂(SO₄)₃·8H₂O → Ce₂(SO₄)₃·5H₂O → Ce₂(SO₄)₃·4H₂O → Ce₂(SO₄)₃ [1]. Each dehydration step is associated with structural rearrangements that affect the coordination environment and hydrogen bonding network [1].

| Dehydration Stage | Temperature Range (°C) | Water Molecules Lost | Structural Changes |

|---|---|---|---|

| First Stage | 75-150 | 3 | Loss of non-coordinated water |

| Second Stage | 150-220 | 1 | Partial coordination sphere disruption |

| Third Stage | 220-275 | 4 | Complete dehydration |

Solubility and Hydration Thermodynamics:

The unusual negative temperature coefficient of solubility for cerium(III) sulfate is directly related to its hydration thermodynamics. The dissolution process is exothermic, with the hydration of cerium(III) and sulfate ions releasing significant energy [10]. This thermodynamic behavior is consistent with Le Chatelier's principle and explains why cerium(III) sulfate becomes less soluble as temperature increases [10].

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 5 of 7 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant